D-Glucosaminic acid

Vue d'ensemble

Description

L'acide glucosaminique, également connu sous le nom d'acide 2-amino-2-désoxy-D-gluconique, est un dérivé de la glucosamine. Il s'agit d'un composé précieux dans le domaine de la biochimie en raison de son rôle dans divers processus biochimiques. L'acide glucosaminique est un composant des lipopolysaccharides bactériens et est impliqué dans la biosynthèse des protéines et des lipides glycosylés .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide glucosaminique peut être synthétisé par l'oxydation de la glucosamine. Une méthode efficace implique l'utilisation de catalyseurs d'or supportés pour l'oxydation à l'air sans base de la glucosamine. Ce processus est réalisé dans l'eau à une température proche de la température ambiante et à l'air atmosphérique, permettant d'obtenir un rendement élevé en acide glucosaminique .

Méthodes de Production Industrielle : La production industrielle de l'acide glucosaminique implique souvent la fermentation de certains micro-organismes. Par exemple, la souche fongique Aspergillus terreus NUK-1204 a été utilisée pour produire de l'acide glucosaminique par l'oxydation de la glucosamine. L'enzyme glucosamine oxydase, dérivée de cette souche, présente une haute spécificité de substrat et une stabilité dans diverses conditions de pH et de température .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide glucosaminique subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'oxydation de la glucosamine en acide glucosaminique est une réaction notable, souvent catalysée par des enzymes ou des catalyseurs métalliques supportés .

Réactifs et Conditions Communs :

Oxydation : Catalyseurs d'or supportés dans l'eau à une température proche de la température ambiante et à l'air atmosphérique.

Réduction : Des agents réducteurs spécifiques peuvent être utilisés pour convertir l'acide glucosaminique en glucosamine.

Substitution : Divers nucléophiles peuvent réagir avec l'acide glucosaminique pour former des dérivés substitués.

Produits Principaux : Le principal produit de l'oxydation de la glucosamine est l'acide glucosaminique. D'autres réactions peuvent produire divers dérivés substitués en fonction des réactifs et des conditions utilisés.

Applications De Recherche Scientifique

L'acide glucosaminique a une large gamme d'applications en recherche scientifique :

Biologie : Joue un rôle dans la biosynthèse des lipopolysaccharides bactériens et des protéines glycosylées.

5. Mécanisme d'Action

Le mécanisme d'action de l'acide glucosaminique implique son rôle de précurseur dans la biosynthèse des protéines et des lipides glycosylés. Il est impliqué dans diverses voies biochimiques, notamment la synthèse des lipopolysaccharides bactériens. L'enzyme glucosamine oxydase catalyse l'oxydation de la glucosamine en acide glucosaminique, qui participe ensuite à d'autres réactions biochimiques .

Composés Similaires :

Glucosamine : Un précurseur de l'acide glucosaminique, impliqué dans la biosynthèse des protéines et des lipides glycosylés.

N-acétylglucosamine : Un autre dérivé de la glucosamine, utilisé dans la synthèse des glycosaminoglycanes et des protéoglycanes.

Chitosamine : Un composant du chitosane et de la chitine, structurellement similaire à la glucosamine.

Unicité : L'acide glucosaminique est unique en raison de son rôle spécifique dans l'oxydation de la glucosamine et de ses applications dans la synthèse de composés chiraux et d'inhibiteurs de glycosidases. Sa haute spécificité de substrat et sa stabilité dans diverses conditions en font un composé précieux dans la recherche biochimique et les applications industrielles .

Mécanisme D'action

The mechanism of action of glucosaminic acid involves its role as a precursor in the biosynthesis of glycosylated proteins and lipids. It is involved in various biochemical pathways, including the synthesis of bacterial lipopolysaccharides. The enzyme glucosamine oxidase catalyzes the oxidation of glucosamine to glucosaminic acid, which then participates in further biochemical reactions .

Comparaison Avec Des Composés Similaires

Glucosamine: A precursor to glucosaminic acid, involved in the biosynthesis of glycosylated proteins and lipids.

N-acetylglucosamine: Another derivative of glucosamine, used in the synthesis of glycosaminoglycans and proteoglycans.

Chitosamine: A component of chitosan and chitin, structurally similar to glucosamine.

Uniqueness: Glucosaminic acid is unique due to its specific role in the oxidation of glucosamine and its applications in the synthesis of chiral compounds and glycosidase inhibitors. Its high substrate specificity and stability under various conditions make it a valuable compound in biochemical research and industrial applications .

Activité Biologique

D-Glucosaminic acid (DGA) is an amino sugar that plays a significant role in various biological processes. Its structural similarity to D-glucosamine enables it to participate in metabolic pathways and exhibit diverse biological activities, making it a subject of interest in pharmaceutical and biomedical research.

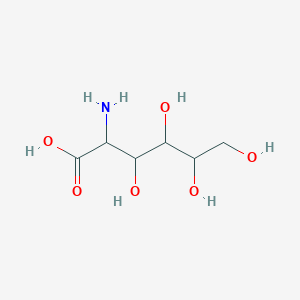

Chemical Structure and Properties

This compound is a derivative of D-glucosamine, characterized by the presence of a carboxylic acid group at the C-2 position. This modification alters its chemical properties, enhancing its potential biological activities. The molecular formula for this compound is C₆H₁₃NO₅, and it has a molar mass of approximately 175.18 g/mol.

1. Metabolic Role

Recent studies have highlighted the metabolic pathway of this compound in Salmonella enterica serovar Typhimurium, where it undergoes phosphorylation at C-6 to form D-glucosaminate-6-phosphate (DGA-6-P). This compound is crucial as it participates in the Entner-Doudoroff pathway, which is essential for bacterial metabolism and pathogenicity .

2. Antidiabetic Effects

This compound has been investigated for its antidiabetic properties. A study on chromium(III) complexes of this compound demonstrated significant blood sugar-lowering effects in type-2 diabetes model rats. The results indicated that these complexes could effectively reduce blood glucose levels, comparable to known antidiabetic agents .

| Study | Compound | Model | Effect |

|---|---|---|---|

| Chromium(III) Complexes | This compound | Type-2 Diabetes Rats | Decreased blood sugar levels |

3. Hypocholesterolemic Effects

The hypocholesterolemic properties of this compound have been explored through its derivatives, particularly chitosan. Research indicates that low molecular weight chitosans derived from this compound can lower plasma lipid levels and improve cholesterol profiles in animal models. The mechanism involves enhanced binding capacities to fats and bile acids, promoting their excretion .

Case Study 1: Chitosan Derivatives

A study focused on enzymatically prepared low molecular weight chitosans derived from this compound showed significant hypocholesterolemic effects in rats. The results highlighted that variations in degree of acetylation (DA) and molecular weight (Mw) significantly influenced lipid-binding capacities and overall cholesterol reduction .

Case Study 2: Metabolic Pathways

Research into the enzymatic pathways involving this compound revealed its conversion into bioactive metabolites that are essential for bacterial survival and virulence. The identification of enzymes such as D-glucosaminate-6-phosphate ammonia-lyase (DGL) underscores its importance in microbial metabolism .

Future Directions

The potential applications of this compound extend into pharmaceuticals, particularly for developing new treatments for diabetes and hyperlipidemia. Further research is warranted to explore its efficacy in human clinical trials and to understand the underlying mechanisms governing its biological activities.

Propriétés

IUPAC Name |

2-amino-3,4,5,6-tetrahydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYKDFXCZBTLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3646-68-2 | |

| Record name | Glucosaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucosaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.